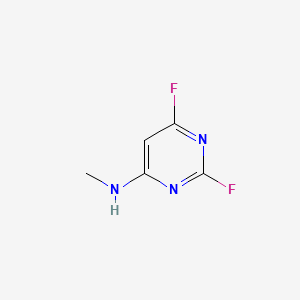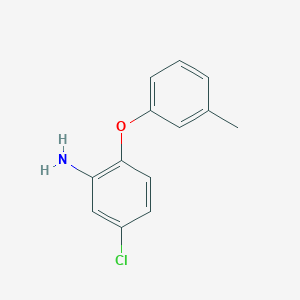
5-Chloro-2-(3-methylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.7 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 45-47 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Toxicity and Ecological Impact
Aniline derivatives, including structures similar to "5-Chloro-2-(3-methylphenoxy)aniline," have been assessed for their environmental toxicity. A notable study utilized Daphnia magna embryos to investigate the adverse effects of aniline derivatives, demonstrating the compound's impact on embryonic development and hatchability without causing morphological abnormalities. This research highlights the sensitivity of aquatic life stages to these chemicals and emphasizes the need for environmental monitoring of aniline derivatives (Abe et al., 2001).
Chemical Synthesis and Material Science
Research on "this compound" and its related compounds extends into the realm of chemical synthesis, where novel derivatives are prepared for various applications. For instance, derivatives have been synthesized for their potential as skeletal muscle relaxants, showcasing the versatility of aniline derivatives in pharmacological research (Singh et al., 2015). Additionally, chlorohydroxyaniline derivatives have been explored for their applications in rechargeable batteries, electrochromics, and biosensors, underscoring their significance in material science and technology (Shahzad et al., 2014).
Advanced Materials and Sensing Technologies
The application of "this compound" derivatives in advanced materials is evident in studies focusing on fluorescence quenching mechanisms for sensing technologies. This research provides insights into the interaction between aniline derivatives and boronic acid, contributing to the development of sensitive detection methods for various substances (Geethanjali et al., 2015).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Chloro-2-(3-methylphenoxy)aniline are not mentioned in the available resources, phenol derivatives like this compound have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Eigenschaften
IUPAC Name |
5-chloro-2-(3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUUENZGTGZADQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391870 |
Source


|
| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-51-9 |
Source


|
| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


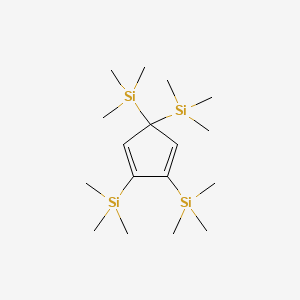
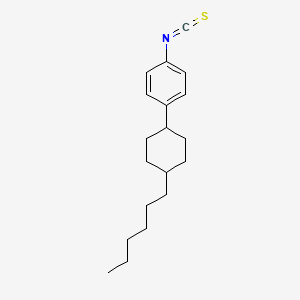
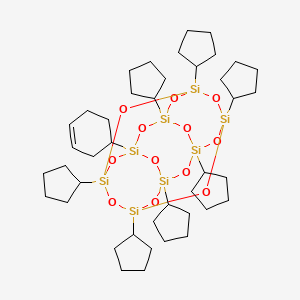
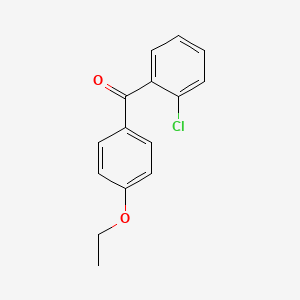
![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)
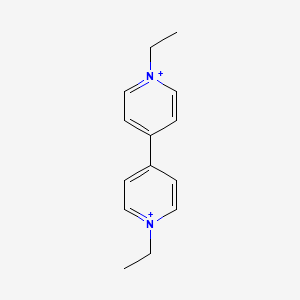
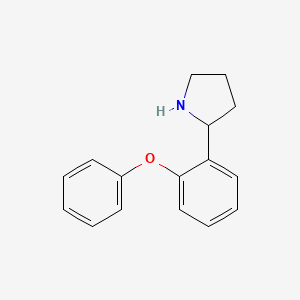
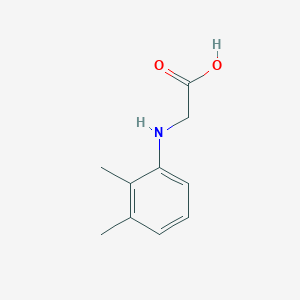

![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)


